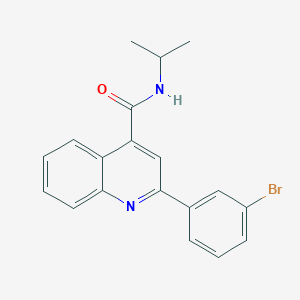![molecular formula C19H15F3N4O3 B443287 1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B443287.png)
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H15F3N4O3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the formation of the pyrazole ring and the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen or hydrazine for reduction reactions, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
作用機序
The mechanism of action of 1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially affecting cellular processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound shares the trifluoromethyl and benzyl groups but has a different core structure.
4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide: This compound also contains a trifluoromethyl group and a nitro group but differs in the arrangement of the functional groups.
Uniqueness
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrazole ring
特性
分子式 |
C19H15F3N4O3 |
|---|---|
分子量 |
404.3g/mol |
IUPAC名 |
2-benzyl-5-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N4O3/c20-19(21,22)15-8-4-7-14(9-15)11-23-18(27)16-10-17(26(28)29)24-25(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,27) |
InChIキー |
ZGVHXJDCRWBYGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[5-bromo-2-ethoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B443204.png)

![3-{4-[4-(allyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B443208.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-naphthyl)acetamide](/img/structure/B443209.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B443211.png)



![ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443217.png)

![N-(4-methoxyphenyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B443221.png)

![Methyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443223.png)
![1-{4-[(2-Bromophenoxy)methyl]benzoyl}azepane](/img/structure/B443224.png)
